Arbaprostil
Overview
Description
Arbaprostil is a prodrug of the prostaglandin E2 analogue, specifically 15®-15-methylprostaglandin E2 . It is activated by epimerization to form the active S-epimer . It has been shown to significantly accelerate the healing rate of active duodenal ulcers, due to its ability to inhibit acid secretion and provide gastric cytoprotection .
Synthesis Analysis
The synthesis of Arbaprostil involves the use of 15®- and 15(S)-15-methylprostaglandin D2 methyl esters . The process involves the creation of a tritium label at the C-11 position .Molecular Structure Analysis
Arbaprostil has a molecular formula of C21H34O5 . It has a molecular weight of 366.4917 . The structure includes 4 defined stereocenters .Chemical Reactions Analysis
While specific chemical reactions involving Arbaprostil are not detailed in the search results, it’s known that the drug is activated by epimerization .Physical And Chemical Properties Analysis
Arbaprostil has a molecular weight of 366.4917 and a molecular formula of C21H34O5 . It has a density of 1.1±0.1 g/cm3, a boiling point of 535.5±50.0 °C at 760 mmHg, and a flash point of 291.7±26.6 °C . It also has a molar refractivity of 103.9±0.3 cm3 .Scientific Research Applications
Metabolic Pathway Analysis
Arbaprostil's metabolic pathways have been a significant focus in scientific research. A study by Thornburgh, Shaw, and Wickrema Sinha (2010) detailed the profiling, isolation, and characterization of urinary metabolites of arbaprostil in rats. They discovered that the most significant metabolic pathway involves β-oxidation of the carboxy side-chain of arbaprostil to 15-methyl-tetranor PGE1. The research also noted the conversion to dinor A and B derivatives and their further β-oxidation. This study provides critical insights into the metabolism of arbaprostil and its potential applications in understanding drug metabolism and pharmacokinetics (Thornburgh, Shaw, & Wickrema Sinha, 2010).
Clinical Research Methodology Enhancement
Arbaprostil-related research also extends to improving clinical research methodologies. Chandler and Shapiro (2016) emphasized the dramatic impact of crowdsourcing on accelerating scientific research, including clinical studies. While not directly about arbaprostil, this research offers valuable methodologies that could be applied to future clinical studies of arbaprostil, enhancing the speed and efficiency of research in this area (Chandler & Shapiro, 2016).
Understanding Thermal Behavior in Related Compounds
The study of thermal decomposition and polymerization of arprocarb, a compound related to arbaprostil, by Wang et al. (2006) sheds light on the thermal behavior of similar compounds. While this research is not directly on arbaprostil, it provides insights into how similar substances behave under varying thermal conditions, which can be relevant in understanding and applying arbaprostil in various scientific contexts (Wang et al., 2006).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-VFXMVCAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866457 | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arbaprostil | |
CAS RN |
55028-70-1 | |
Record name | Arbaprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaprostil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARBAPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.